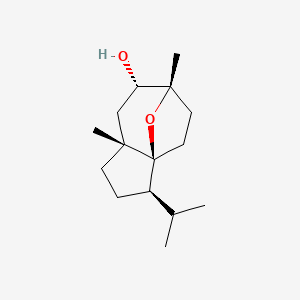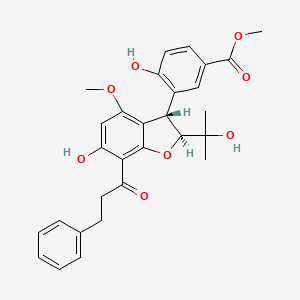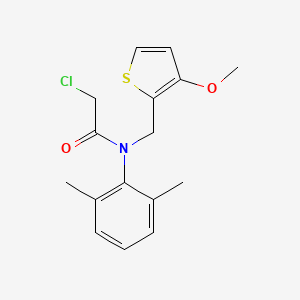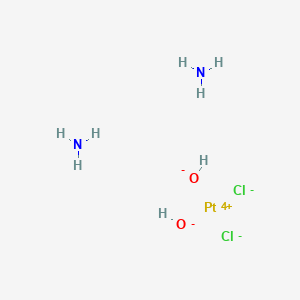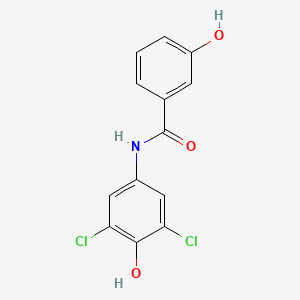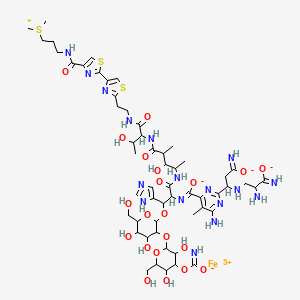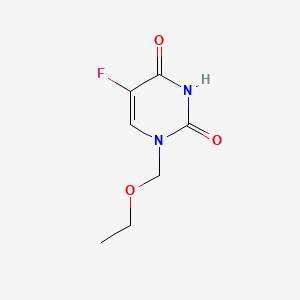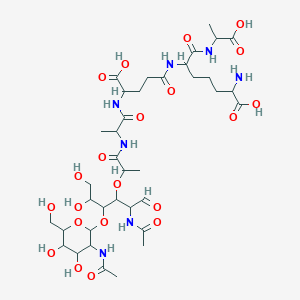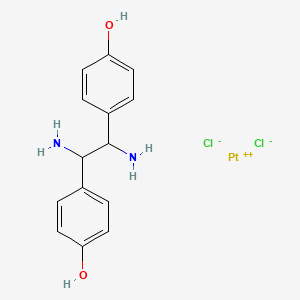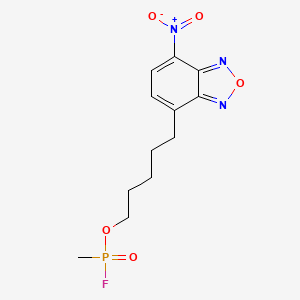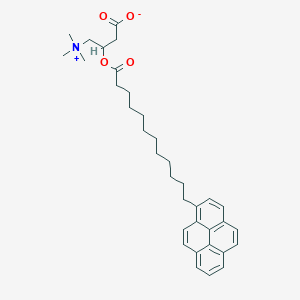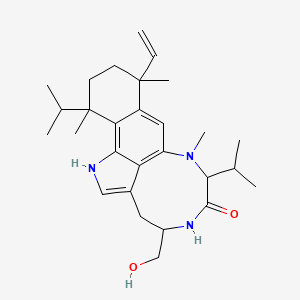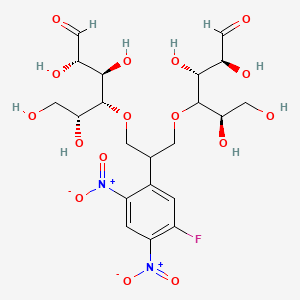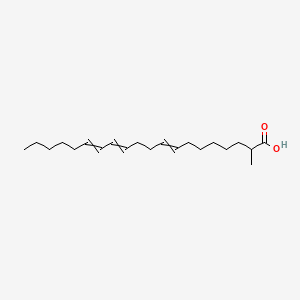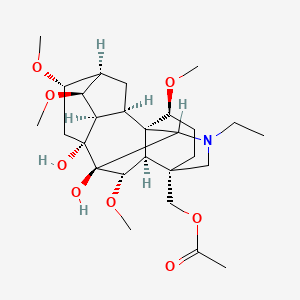
Tricornine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricornine is a diterpenoid.
Aplicaciones Científicas De Investigación
Transportable Research Instrument (TRIcorder) System : This system, mentioned in a study by Skalsky and Pastel (2004), is a PDA-based laboratory designed for high school science experiments. It utilizes PDAs and wireless sensors to conduct and collect data, emphasizing portability, context sensitivity, and individuality (Skalsky & Pastel, 2004).
Triboelectrochemical Techniques in Tribocorrosion : Mischler (2008) discussed tribocorrosion, a material deterioration due to wear and corrosion, found in many engineering applications. The study focused on electrochemical techniques used in tribocorrosion research, especially in situations involving passive metals (Mischler, 2008).
Microalga Phaeodactylum tricornutum in Feed for Atlantic Salmon : A research by Sørensen et al. (2016) investigated the use of Phaeodactylum tricornutum as a fish meal replacement in diets for Atlantic salmon. They concluded that P. tricornutum could replace up to 6% of fish meal without adverse effects on nutrient digestibility, feed utilization, and growth performance (Sørensen et al., 2016).
Interaction of Triacontanol and Arsenic on the Ascorbate-Glutathione Cycle : Karam et al. (2017) explored how triacontanol mitigates the effects of sodium arsenate toxicity in coriander. They found that triacontanol enhances the activity of enzymes in the ascorbate-glutathione cycle and improves nutrient uptake in plants under arsenic stress (Karam et al., 2017).
Propiedades
Número CAS |
26871-60-3 |
|---|---|
Nombre del producto |
Tricornine |
Fórmula molecular |
C27H43NO8 |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl acetate |
InChI |
InChI=1S/C27H43NO8/c1-7-28-12-24(13-36-14(2)29)9-8-18(33-4)26-16-10-15-17(32-3)11-25(30,19(16)20(15)34-5)27(31,23(26)28)22(35-6)21(24)26/h15-23,30-31H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20+,21-,22+,23?,24+,25-,26+,27-/m1/s1 |
Clave InChI |
STJQAAPRZLERIZ-VEUWJJFUSA-N |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



